(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione
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Overview
Description
1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[45]DECANE-2-THIONE is a complex organic compound with a unique structure that includes a spirocyclic framework
Preparation Methods
The synthesis of 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Cyclocondensation: This step involves the formation of the spirocyclic core by reacting appropriate diamines with carbonyl compounds under acidic or basic conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or the imino group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imino and thione groups can participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE include other spirocyclic compounds with imino and thione functionalities. These compounds may differ in the substitution pattern on the aromatic rings or the nature of the spirocyclic core. The uniqueness of 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE lies in its specific combination of functional groups and structural features, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-(3-methylanilino)-1-(3-methylphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C22H25N3S/c1-16-8-6-10-18(14-16)23-20-22(12-4-3-5-13-22)25(21(26)24-20)19-11-7-9-17(2)15-19/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24,26) |
InChI Key |
ZSBLHVVXTHEBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCCC3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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